tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)13-10-11(22-7)8-9-12(13)18/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIBPNFUJUNUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)OC)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate, a compound with potential pharmaceutical applications, has garnered attention for its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H20BrN3O4
- Molecular Weight : 374.235 g/mol
- CAS Number : 209959-33-1
Its structure includes a tert-butoxycarbonyl group, which enhances stability and solubility in biological systems, making it a promising candidate for drug formulation.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity :
- Targeting Cancer Pathways :
- Receptor Binding :
Biological Assays and Findings
The biological activity of this compound has been assessed through various assays:
Case Studies
- Neuroprotective Studies :
- Cancer Research :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits properties that make it a candidate for further exploration in medicinal chemistry. Its structure allows for interactions with biological targets, potentially leading to therapeutic applications.
Case Study: Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that compounds with similar structures can inhibit CDKs, which are crucial in regulating the cell cycle. A study demonstrated that modifications in the structure of carbamates can enhance their binding affinity to CDKs, suggesting that tert-butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate may also exhibit this property.
The biological activity of this compound is under investigation, focusing on its role as an enzyme inhibitor and its potential effects on various biological processes.
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Potential CDK inhibition | Structural similarity to known inhibitors |
| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Similar structure; potential anticancer properties |
Synthetic Applications
The compound can serve as an intermediate in the synthesis of other pharmaceuticals. Its unique functional groups allow for further derivatization, making it valuable in the development of new drugs.
Research Applications
Neuropharmacological Studies
Compounds similar to this compound have been studied for their effects on neurological processes. Preliminary studies suggest that such compounds may interact with neurotransmitter receptors, positioning them as candidates for treating neurodegenerative diseases .
Table 2: Neuropharmacological Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Neuroprotective effects | Reduction in cell death under oxidative stress | Potential treatment for neurodegeneration |
| Interaction with neurotransmitter receptors | Modulation of synaptic transmission | Possible applications in psychiatric disorders |
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromo-5-methoxyphenyl group in the target compound balances electron-withdrawing (Br) and electron-donating (OMe) effects, enhancing stability in acidic conditions compared to 4-aminophenyl derivatives .
- Steric Effects : The 2-bromo substituent increases steric hindrance, slowing nucleophilic aromatic substitution compared to 4-bromo-2-methylphenyl analogs .
Boc-Protected Carbamates with Alternative Core Structures
Table 2: Comparison with Bicyclic and Aliphatic Carbamates
Key Observations :
- Solubility : Aliphatic carbamates like cis-2-hydroxycyclopentyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity , whereas the target compound’s aromatic system reduces solubility.
- Metabolic Stability: Fluorinated analogs (e.g., 3-bromo-5-fluorophenyl) demonstrate improved metabolic stability in vivo compared to non-fluorinated derivatives .
Hydrogen-Bonding and Crystallography
For example, N-pivaloylhydroxylamine forms ribbons via N–H···O and O–H···O interactions (bond lengths: ~2.65–2.81 Å), which stabilize crystal lattices . In contrast, tert-butyl (4-bromo-2-methylphenyl)carbamate lacks strong hydrogen-bond donors, leading to less dense packing and lower melting points.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate?
The compound is typically synthesized via sequential carbamate protection. A common method involves reacting 2-bromo-5-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous dichloromethane. The tert-butoxycarbonyl (Boc) group is introduced first, followed by a second Boc protection on the secondary amine. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and tert-butyl groups (δ ~1.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 456.12). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in solid-state studies .
Q. How does the compound’s stability vary under different storage conditions?
The Boc-protected carbamate is hygroscopic and prone to hydrolysis in acidic or aqueous environments. Long-term stability requires storage at –20°C under inert gas (argon/nitrogen) in sealed, desiccated containers. Thermal decomposition studies (TGA/DSC) indicate stability up to 150°C, but prolonged exposure to light or humidity may degrade the tert-butyl groups .
Q. What are common side reactions during its synthesis, and how are they mitigated?
Competing N-Boc deprotection can occur under acidic conditions. To minimize this, reactions are conducted in anhydrous solvents with strict pH control (neutral to mildly basic). Impurities from incomplete protection are addressed by using excess Boc₂O (1.5–2.0 equiv) and extended reaction times (12–24 hours) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 2-bromo substituent on the aryl ring activates the position for palladium-catalyzed coupling. Computational studies (DFT) suggest that steric hindrance from the tert-butyl groups directs electrophilic attack to the para position relative to the methoxy group. Catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) further tunes selectivity by modulating steric and electronic effects .
Q. How can contradictory data on reaction yields with different catalysts be resolved?
Discrepancies often arise from solvent polarity and catalyst loading. For example, polar aprotic solvents (DMF, acetonitrile) improve Pd(OAc)₂ efficiency but may deactivate bulky ligands. Systematic optimization using Design of Experiments (DoE) or response surface methodology (RSM) identifies optimal conditions. Recent studies report a 15–20% yield increase with SPhos ligands in toluene at 80°C .
Q. What strategies enhance the compound’s utility in multi-step syntheses of bioactive molecules?
The dual Boc protection allows orthogonal deprotection. Selective removal of one Boc group (e.g., using TFA in DCM) enables sequential functionalization. For instance, the free amine can undergo reductive amination or acylation, while the remaining Boc group stabilizes intermediates during peptide coupling or heterocycle formation .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
Molecular docking simulations reveal that the bromine atom and methoxy group form halogen bonds and hydrogen bonds with active-site residues (e.g., Tyr or Asp in kinase targets). In vitro assays show moderate inhibition (IC₅₀ ~10–50 μM) against cytochrome P450 isoforms, suggesting potential as a metabolic probe. Radiolabeled analogs (³H or ¹⁴C) track target engagement in live-cell imaging .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Low-level impurities (e.g., de-brominated byproducts or Boc-deprotected derivatives) require UPLC-MS/MS with a C18 column and 0.1% formic acid gradient. Limits of detection (LOD) <0.1% are achievable via MRM transitions. For chiral impurities, chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers, with validation per ICH Q2(R1) guidelines .
Q. How do steric effects from tert-butyl groups influence crystallization and polymorph formation?
X-ray diffraction studies show that the tert-butyl groups induce a twisted conformation, favoring monoclinic crystal packing (space group P2₁/c). Polymorph screening (via solvent evaporation or cooling crystallization) identifies Form I (melting point 145–148°C) as the thermodynamically stable phase. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) driving crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
